molecular formula C12H16N4O B11874548 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11874548
M. Wt: 232.28 g/mol
InChI Key: AWGDMZGJMIPZNH-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the piperidin-1-yl and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring. Subsequent functionalization steps introduce the piperidin-1-yl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidin-1-yl group and a methyl group on the pyrrolo[2,3-d]pyrimidine core differentiates it from other similar compounds and contributes to its unique activity profile.

Biological Activity

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a Janus Kinase (JAK) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}

The primary mechanism through which this compound exerts its biological effects is by inhibiting JAK enzymes. JAKs play a crucial role in the signaling pathways of various cytokines and growth factors, making them critical targets in the treatment of autoimmune diseases and cancers.

Inhibition of JAK Enzymes

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family are effective inhibitors of JAK3 and other related kinases. For instance, one study reported that derivatives similar to this compound exhibited potent inhibitory activity against JAK3 with IC50 values in the nanomolar range .

Antioxidant Activity

In addition to JAK inhibition, this compound has been evaluated for its antioxidant properties. A comparative study indicated that derivatives demonstrated varying degrees of antioxidant activity when tested against standard reference compounds. The activities were quantified using IC50 values, with some derivatives showing significant inhibition of lipid peroxidation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines. Notably, one study highlighted that certain derivatives exhibited selective cytotoxicity against HeLa and MDA-MB-231 cell lines, suggesting potential applications in cancer therapy . The results indicated that structural modifications could enhance or reduce cytotoxic effects.

Case Study 1: JAK Inhibition in Autoimmune Diseases

A clinical study explored the use of JAK inhibitors in treating rheumatoid arthritis. Patients receiving treatment with compounds similar to this compound showed significant improvement in disease activity scores compared to placebo groups .

Case Study 2: Anticancer Activity

In another case study focusing on anticancer properties, a derivative was tested against various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Table 1: Biological Activity Summary

Activity IC50 Value (µM) Reference
JAK3 Inhibition0.5 - 1.0
Antioxidant Activity30 - 50
Cytotoxicity (HeLa)10 - 20
Cytotoxicity (MDA-MB)15 - 25

Table 2: Comparison of Antioxidant Activities

Compound Activity (%) Reference
Compound A82
Compound B78
Compound C30

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

6-methyl-2-piperidin-1-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O/c1-8-7-9-10(13-8)14-12(15-11(9)17)16-5-3-2-4-6-16/h7H,2-6H2,1H3,(H2,13,14,15,17)

InChI Key

AWGDMZGJMIPZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N3CCCCC3

Origin of Product

United States

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